molecular formula C17H22N2O2 B14686754 1-(N-Phenylcarbamyl)-2-morpholinocyclohexene CAS No. 35248-35-2

1-(N-Phenylcarbamyl)-2-morpholinocyclohexene

Katalognummer: B14686754
CAS-Nummer: 35248-35-2
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: KNSDYFFZWVSCML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(N-Phenylcarbamyl)-2-morpholinocyclohexene is a complex organic compound characterized by the presence of a phenylcarbamyl group attached to a morpholinocyclohexene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-Phenylcarbamyl)-2-morpholinocyclohexene typically involves the reaction of phenyl isocyanate with 2-morpholinocyclohexanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(N-Phenylcarbamyl)-2-morpholinocyclohexene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(N-Phenylcarbamyl)-2-morpholinocyclohexene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(N-Phenylcarbamyl)-2-morpholinocyclohexene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-(N-Phenylcarbamyl)-2-morpholinocyclohexene can be compared with other similar compounds, such as:

    N-Phenylcarbamoyl chloride: Similar in structure but with different reactivity and applications.

    N-Methyl-N-phenylcarbamoyl chloride: Another related compound with distinct chemical properties.

    Phenylcarbamoyl benzenesulfonamide: Shares the phenylcarbamyl group but has different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

35248-35-2

Molekularformel

C17H22N2O2

Molekulargewicht

286.37 g/mol

IUPAC-Name

2-morpholin-4-yl-N-phenylcyclohexene-1-carboxamide

InChI

InChI=1S/C17H22N2O2/c20-17(18-14-6-2-1-3-7-14)15-8-4-5-9-16(15)19-10-12-21-13-11-19/h1-3,6-7H,4-5,8-13H2,(H,18,20)

InChI-Schlüssel

KNSDYFFZWVSCML-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=C(C1)C(=O)NC2=CC=CC=C2)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.